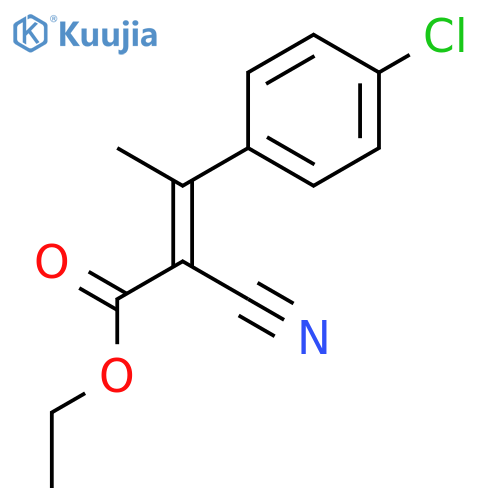

Cas no 13455-81-7 (ethyl 3-(4-chlorophenyl)-2-cyanobut-2-enoate)

ethyl 3-(4-chlorophenyl)-2-cyanobut-2-enoate 化学的及び物理的性質

名前と識別子

-

- 2-Butenoic acid, 3-(4-chlorophenyl)-2-cyano-, ethyl ester

- ethyl 3-(4-chlorophenyl)-2-cyanobut-2-enoate

- ethyl (E)-3-(4-chlorophenyl)-2-cyanobut-2-enoate

- Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-butenoate #

- EN300-183076

- Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-butenoate

- 3-(4-Chlorophenyl)-2-cyano-but-2-enoic acid, ethyl ester

- G22775

- Z1873783754

- 13455-81-7

- ethyl3-(4-chlorophenyl)-2-cyanobut-2-enoate

- ULFXBBFIXRQJBY-FMIVXFBMSA-N

-

- インチ: InChI=1S/C13H12ClNO2/c1-3-17-13(16)12(8-15)9(2)10-4-6-11(14)7-5-10/h4-7H,3H2,1-2H3/b12-9+

- InChIKey: ULFXBBFIXRQJBY-FMIVXFBMSA-N

- SMILES: CCOC(=O)C(=C(C)C1=CC=C(C=C1)Cl)C#N

計算された属性

- 精确分子量: 249.05576

- 同位素质量: 249.0556563g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 3

- 重原子数量: 17

- 回転可能化学結合数: 4

- 複雑さ: 359

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 1

- 不確定化学結合立体中心数: 0

- XLogP3: 3.7

- トポロジー分子極性表面積: 50.1Ų

じっけんとくせい

- PSA: 50.09

ethyl 3-(4-chlorophenyl)-2-cyanobut-2-enoate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-183076-0.25g |

ethyl 3-(4-chlorophenyl)-2-cyanobut-2-enoate |

13455-81-7 | 95.0% | 0.25g |

$128.0 | 2025-02-19 | |

| Enamine | EN300-183076-5.0g |

ethyl 3-(4-chlorophenyl)-2-cyanobut-2-enoate |

13455-81-7 | 95.0% | 5.0g |

$991.0 | 2025-02-19 | |

| TRC | B126020-50mg |

ethyl 3-(4-chlorophenyl)-2-cyanobut-2-enoate |

13455-81-7 | 50mg |

$ 70.00 | 2022-06-07 | ||

| 1PlusChem | 1P007MJH-250mg |

2-Butenoic acid, 3-(4-chlorophenyl)-2-cyano-, ethyl ester |

13455-81-7 | 95% | 250mg |

$214.00 | 2023-12-22 | |

| 1PlusChem | 1P007MJH-1g |

2-Butenoic acid, 3-(4-chlorophenyl)-2-cyano-, ethyl ester |

13455-81-7 | 95% | 1g |

$485.00 | 2023-12-22 | |

| Enamine | EN300-183076-10g |

ethyl 3-(4-chlorophenyl)-2-cyanobut-2-enoate |

13455-81-7 | 95% | 10g |

$1471.0 | 2023-09-19 | |

| Aaron | AR007MRT-250mg |

2-Butenoic acid, 3-(4-chlorophenyl)-2-cyano-, ethyl ester |

13455-81-7 | 95% | 250mg |

$201.00 | 2025-02-10 | |

| 1PlusChem | 1P007MJH-500mg |

2-Butenoic acid, 3-(4-chlorophenyl)-2-cyano-, ethyl ester |

13455-81-7 | 95% | 500mg |

$350.00 | 2023-12-22 | |

| 1PlusChem | 1P007MJH-100mg |

2-Butenoic acid, 3-(4-chlorophenyl)-2-cyano-, ethyl ester |

13455-81-7 | 95% | 100mg |

$167.00 | 2023-12-22 | |

| 1PlusChem | 1P007MJH-10g |

2-Butenoic acid, 3-(4-chlorophenyl)-2-cyano-, ethyl ester |

13455-81-7 | 95% | 10g |

$1880.00 | 2023-12-22 |

ethyl 3-(4-chlorophenyl)-2-cyanobut-2-enoate 関連文献

-

Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

-

7. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395

-

Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

ethyl 3-(4-chlorophenyl)-2-cyanobut-2-enoateに関する追加情報

Introduction to Ethyl 3-(4-Chlorophenyl)-2-Cyanobut-2-enoate (CAS No. 13455-81-7)

Ethyl 3-(4-chlorophenyl)-2-cyanobut-2-enoate, with the CAS number 13455-81-7, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in pharmaceuticals and materials science. This compound is characterized by its conjugated double bond and the presence of a cyano group, which contribute to its reactivity and functional versatility.

The molecular formula of ethyl 3-(4-chlorophenyl)-2-cyanobut-2-enoate is C13H11ClNO2, and its molecular weight is approximately 246.68 g/mol. The compound is a colorless to pale yellow liquid at room temperature and is soluble in common organic solvents such as ethanol, acetone, and dichloromethane. Its physical properties, including melting point, boiling point, and refractive index, have been well-documented in the literature, providing a solid foundation for its use in various chemical reactions and processes.

In the realm of pharmaceutical research, ethyl 3-(4-chlorophenyl)-2-cyanobut-2-enoate has shown promise as an intermediate in the synthesis of bioactive molecules. Recent studies have explored its potential as a building block for the development of new drugs targeting various diseases. For instance, a study published in the Journal of Medicinal Chemistry highlighted the use of this compound in the synthesis of novel inhibitors for specific enzymes involved in cancer pathways. The cyano group in the molecule can be readily converted into other functional groups, such as amides or carboxylic acids, through well-established chemical transformations, making it a valuable starting material for drug discovery.

Beyond pharmaceutical applications, ethyl 3-(4-chlorophenyl)-2-cyanobut-2-enoate has also found utility in materials science. Its conjugated double bond and cyano group make it an attractive candidate for the synthesis of advanced polymers and materials with tailored properties. Research published in the Journal of Polymer Science demonstrated the use of this compound as a monomer for the preparation of copolymers with enhanced thermal stability and mechanical strength. These copolymers have potential applications in areas such as coatings, adhesives, and electronic materials.

The synthesis of ethyl 3-(4-chlorophenyl)-2-cyanobut-2-enoate typically involves a series of well-defined chemical reactions. One common synthetic route involves the condensation of ethyl cyanoacetate with 4-chlorobenzaldehyde in the presence of a base such as potassium carbonate. This reaction proceeds via a Knoevenagel condensation mechanism, yielding the desired product with high purity and yield. The choice of solvent and reaction conditions can significantly influence the efficiency and selectivity of this process, making it an area of ongoing research to optimize synthetic protocols.

The safety profile of ethyl 3-(4-chlorophenyl)-2-cyanobut-2-enoate is an important consideration for both laboratory use and industrial applications. While it is not classified as a hazardous material under current regulations, proper handling and storage practices are recommended to ensure workplace safety. The compound should be stored in tightly sealed containers away from heat sources and incompatible materials. Personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn when handling this compound to minimize exposure risks.

In conclusion, ethyl 3-(4-chlorophenyl)-2-cyanobut-2-enoate (CAS No. 13455-81-7) is a multifaceted organic compound with significant potential across various scientific disciplines. Its unique chemical structure and reactivity make it an invaluable tool for researchers working in pharmaceuticals, materials science, and related fields. As ongoing research continues to uncover new applications and properties of this compound, it is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.

13455-81-7 (ethyl 3-(4-chlorophenyl)-2-cyanobut-2-enoate) Related Products

- 2034299-52-8(2-((4-Fluorophenyl)thio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone)

- 1268485-79-5(3-(2-Phenoxyphenoxy)azetidine)

- 97000-24-3(Methyl 5-(3-methoxyphenyl)nicotinate)

- 1780473-25-7(2-(2-methoxy-6-methylphenyl)-2-methylpropanoic acid)

- 2870645-99-9(Methanesulfonamide, N-[3-azido-3-(iodomethyl)cyclobutyl]- )

- 2098131-64-5(Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate)

- 2138273-56-8(3-(Chloromethyl)-5-(6-chloropyridin-3-yl)pyridine)

- 263844-80-0(Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI))

- 2243513-38-2(1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-pyrazole-5-carboxylic acid)

- 2639416-90-1(Tert-butyl 4-(4-amino-2H-1,2,3-triazol-2-YL)piperidine-1-carboxylate)